1-(4-Bromophenyl)-1-phenylethylene
Description
1-(4-Bromophenyl)-1-phenylethylene (DPE-Br) is a substituted ethylene derivative featuring a bromophenyl and a phenyl group attached to a central ethene unit. It is synthesized via the Wittig reaction using 4-bromobenzophenone, achieving a high yield of 94% . DPE-Br serves as a critical precursor for functionalized monomers, such as alkoxysilyl derivatives (e.g., DPE-SiOEt), which are pivotal in living anionic copolymerization studies .
Properties
CAS No. |
4333-76-0 |
|---|---|
Molecular Formula |
C14H11Br |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-bromo-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 |
InChI Key |
RFBNEESZDICKQI-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Ethoxydimethylsilylphenyl)-1-phenylethylene (DPE-SiOEt)
- Structure : Replaces the bromine in DPE-Br with an ethoxydimethylsilyl group.
- Synthesis : Derived from DPE-Br via a Grignard reaction with diethoxydimethylsilane, yielding 50–52% after purification .
- Properties :
- Applications: Functional monomer for controlled polymerization due to its silyl group, enabling post-polymerization modifications .
Key Differences from DPE-Br :
1-(9-Phenanthryl)-1-phenylethylene
- Structure : Substitutes the bromophenyl group with a 9-phenanthryl moiety.
- Synthesis: Prepared from 9-bromophenanthrene and acetophenone .
- Properties :
- Applications : Fluorescent probe for studying microphase separation in diblock copolymers .
Key Differences from DPE-Br :
1-(4-Bromophenyl)-1,2,2-triphenylethylene (TPE-Br)
- Structure : Features three phenyl groups and a bromophenyl substituent on the ethene unit.
- Synthesis : Details unspecified, but likely via Wittig or McMurry coupling .
- Potential aggregation-induced emission (AIE) properties due to the triphenylethylene core .
- Applications : Candidate for optoelectronic materials (e.g., OLEDs) .
Key Differences from DPE-Br :
| Property | DPE-Br | TPE-Br |
|---|---|---|
| Substituents | Two aryl groups | Four aryl groups (triphenyl + Br) |
| Electronic Effects | Moderate conjugation | Enhanced conjugation/AIE |
(E)-1-(4-Bromophenyl)-2-phenylethene (trans-4-Bromostilbene)
- Structure : Stilbene derivative with bromine and phenyl groups in trans configuration.
- Synthesis : Derived from 4-bromodiphenylacetylene .
- Properties: Melting point: 138–140°C .
- Applications : Photoresponsive materials and organic synthesis intermediates .
Key Differences from DPE-Br :
| Property | DPE-Br | trans-4-Bromostilbene |
|---|---|---|
| Configuration | Monosubstituted ethene | Disubstituted trans-stilbene |
| Melting Point | Not reported | 138–140°C |
| Photoactivity | Limited | High (stilbene isomerization) |
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